4-(8,8-Difluoro-1-bicyclo[5.1.0]octanyl)morpholine;hydrochloride
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Overview
Description
4-(8,8-Difluoro-1-bicyclo[5.1.0]octanyl)morpholine;hydrochloride is a chemical compound known for its unique bicyclic structure. This compound is characterized by the presence of a morpholine ring attached to a bicyclo[5.1.0]octane framework, which is further substituted with two fluorine atoms. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(8,8-Difluoro-1-bicyclo[5.1.0]octanyl)morpholine;hydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the Bicyclic Core: The bicyclo[5.1.0]octane core is synthesized through a series of cyclization reactions, often involving the use of rhodium catalysts.
Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, typically using morpholine and a suitable leaving group.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(8,8-Difluoro-1-bicyclo[5.1.0]octanyl)morpholine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).
Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
4-(8,8-Difluoro-1-bicyclo[5.1.0]octanyl)morpholine;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(8,8-Difluoro-1-bicyclo[5.1.0]octanyl)morpholine;hydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The fluorine atoms enhance its binding affinity and stability . Pathways involved include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(8,8-Difluoro-1-bicyclo[5.1.0]octanyl)morpholine;hydrochloride is unique due to its specific substitution pattern and the presence of the morpholine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
823178-57-0 |
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Molecular Formula |
C12H20ClF2NO |
Molecular Weight |
267.74 g/mol |
IUPAC Name |
4-(8,8-difluoro-1-bicyclo[5.1.0]octanyl)morpholine;hydrochloride |
InChI |
InChI=1S/C12H19F2NO.ClH/c13-12(14)10-4-2-1-3-5-11(10,12)15-6-8-16-9-7-15;/h10H,1-9H2;1H |
InChI Key |
MQDOGQLDUJTRSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C2(F)F)(CC1)N3CCOCC3.Cl |
Origin of Product |
United States |
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